molecular formula C13H15F2N3OS B2406324 4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-32-9

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No. B2406324
M. Wt: 299.34
InChI Key: PREGVXCSTOEKHN-UHFFFAOYSA-N
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Description

“4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C13H15F2N3OS and a molecular weight of 299.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15F2N3OS/c14-9-7-10(15)12-11(8-9)20-13(17-12)16-1-2-18-3-5-19-6-4-18/h7-8H,1-6H2,(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Antimicrobial Activity

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine and similar compounds show potential in antimicrobial applications. For instance, novel compounds synthesized from 3-chloro-4fluoro aniline, incorporating benzothiazole and sulphonamide, have been screened for antimicrobial activity. The wide range of biodynamic properties of these compounds makes them candidates for potent biodynamic agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Structural and Spectral Analysis

The compound also serves in structural and spectral analysis. An example is the structural study of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a benzothiazole derivative, which provides insights into its molecular structure and hydrogen bonding interactions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Drug Discovery

In drug discovery, similar compounds have been identified as potent and selective inhibitors for certain transporters, showing potential in the development of new therapeutic agents. For instance, 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides have been studied for their efficacy in models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

Synthesis of Polysubstituted Pyridazinones

The compound also finds application in the synthesis of polysubstituted pyridazinones, a process involving sequential nucleophilic aromatic substitution processes. This methodology has applications in the drug discovery arena, offering a variety of polyfunctional systems (Pattison et al., 2009).

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives, incorporating morpholine, is another area of research. These derivatives have been explored for their antibacterial and antimicrobial activities, demonstrating the compound's relevance in creating potential pharmaceutical agents (Vartale et al., 2008).

properties

IUPAC Name

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3OS/c14-9-7-10(15)12-11(8-9)20-13(17-12)16-1-2-18-3-5-19-6-4-18/h7-8H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREGVXCSTOEKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

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